3-Aminopyrrolidin-2-one

Description

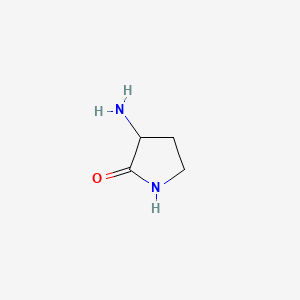

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopyrrolidin-2-one CAS number 2483-65-0

An In-depth Technical Guide to 3-Aminopyrrolidin-2-one (CAS: 2483-65-0): A Cornerstone Scaffold for Modern Drug Discovery

Executive Summary

3-Aminopyrrolidin-2-one, a chiral γ-lactam, represents a highly valuable and versatile building block for researchers in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the strategic placement of a primary amine and a lactam moiety, offers a unique three-dimensional scaffold that is instrumental in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, core reactivity, and significant applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes. We will explore the causality behind synthetic strategies and derivatization protocols, offering field-proven insights for its effective utilization in a research setting.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery, the pyrrolidine ring is a privileged scaffold, appearing in over 20 FDA-approved drugs.[1] The non-planar, sp³-rich nature of this saturated heterocycle allows for a superior exploration of three-dimensional chemical space compared to flat, aromatic systems. 3-Aminopyrrolidin-2-one (CAS: 2483-65-0) is a prominent derivative within this class. It is a bifunctional molecule featuring a nucleophilic primary amine at the C3 position and a stable lactam (cyclic amide) backbone.

The chirality at the C3 position is of paramount importance; enantiomerically pure forms, particularly (S)-3-aminopyrrolidin-2-one, are frequently sought after as starting materials for stereospecific drug candidates. This structural constraint is critical for achieving selective binding to biological targets such as enzymes and receptors, thereby enhancing potency and reducing off-target effects. Its utility has been demonstrated in the synthesis of inhibitors for angiotensin-converting enzyme, melanin concentrating hormone receptor (MCH-1R) antagonists, and compounds targeting β-amyloid peptide release.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its application in synthesis and analysis.

Chemical Structure

The structure of 3-Aminopyrrolidin-2-one features a stereocenter at the C3 position, adjacent to both the amine and the carbonyl group of the lactam.

Caption: Chemical structure of 3-Aminopyrrolidin-2-one.

Physicochemical Properties

The key physicochemical properties, largely computed, provide insight into the molecule's behavior in both organic and aqueous media.[3]

| Property | Value | Source |

| CAS Number | 2483-65-0 | PubChem[3] |

| Molecular Formula | C₄H₈N₂O | PubChem[3] |

| Molecular Weight | 100.12 g/mol | PubChem[3] |

| Appearance | Off-white to light brown solid | ChemicalBook[2] |

| XLogP3 | -1.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |

Predicted Spectroscopic Data

Disclaimer: The following NMR data are estimated based on standard chemical shift values and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H5 (CH₂) | ~3.30 - 3.45 | m | Methylene adjacent to the lactam nitrogen. |

| H3 (CH) | ~3.60 - 3.75 | dd | Methine proton, deshielded by both the adjacent amine and the carbonyl group. |

| H4 (CH₂) | ~1.90 - 2.10 & ~2.40 - 2.55 | m | Diastereotopic methylene protons adjacent to the chiral center. |

| NH (Lactam) | ~6.50 - 7.50 | br s | Amide proton, broad signal, position is solvent-dependent. |

| NH₂ (Amine) | ~1.50 - 2.50 | br s | Primary amine protons, broad signal, often exchanges with D₂O. |

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C2 (C=O) | ~175 - 178 | Carbonyl carbon of the lactam.[4] |

| C3 (CH) | ~50 - 55 | Methine carbon attached to the nitrogen of the primary amine. |

| C4 (CH₂) | ~28 - 33 | Methylene carbon adjacent to the stereocenter. |

| C5 (CH₂) | ~40 - 45 | Methylene carbon adjacent to the lactam nitrogen. |

Synthesis and Core Reactivity

The utility of 3-aminopyrrolidin-2-one stems from its accessible synthesis and the predictable reactivity of its functional groups.

A Plausible Synthetic Pathway from L-Glutamic Acid

A robust and stereospecific synthesis is crucial for producing enantiopure building blocks. A common and logical approach for synthesizing the biologically relevant (S)-enantiomer starts from the inexpensive and readily available amino acid, L-glutamic acid. The key transformation involves the intramolecular cyclization to form a pyroglutamic acid intermediate, which can then be further modified.

Caption: Plausible synthetic pathway from L-Glutamic Acid.

Causality in Synthesis:

-

Dehydration/Cyclization: Heating L-glutamic acid readily induces an intramolecular condensation between the γ-carboxylic acid and the α-amino group, forming the five-membered lactam ring of pyroglutamic acid.[5] This step efficiently and stereoretentively establishes the core pyrrolidone scaffold.

-

Functional Group Manipulation: The conversion of pyroglutamic acid to the target molecule requires several standard transformations. The carboxylic acid is typically protected and then reduced to an alcohol. Subsequent steps would involve converting this alcohol to a leaving group, displacement with an azide, and finally reduction to the amine, or other similar multi-step sequences to introduce the C3-amino group while preserving the lactam.

Core Reactivity: A Bifunctional Handle for Derivatization

The synthetic power of 3-aminopyrrolidin-2-one lies in the orthogonal reactivity of its primary amine. This group serves as a potent nucleophile, readily participating in a variety of bond-forming reactions without disturbing the relatively stable lactam ring under standard conditions.

-

Acylation/Amide Bond Formation: The primary amine reacts cleanly with carboxylic acids (using coupling agents like EDC/HOBt or HATU), acid chlorides, or anhydrides to form stable amide bonds. This is the most common strategy for incorporating the scaffold into larger molecules.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which can be selectively reduced (e.g., with NaBH(OAc)₃) to yield secondary amines.

-

Alkylation: The amine can be alkylated using alkyl halides, though careful control of conditions is required to prevent over-alkylation.

-

Sulfonylation: Reaction with sulfonyl chlorides yields stable sulfonamides.

This predictable reactivity makes it an ideal "plug-and-play" component in combinatorial chemistry and library synthesis.

Application in Drug Discovery: A Case Study in DPP-4 Inhibition

A prominent application of pyrrolidine-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for managing Type 2 Diabetes.[6]

The DPP-4 Signaling Pathway and Therapeutic Intervention

DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released after a meal and stimulate the pancreas to release insulin in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and improved glycemic control.[7][8]

Caption: Mechanism of DPP-4 Inhibition in Glycemic Control.

Experimental Protocol: Derivatization via Amide Coupling

This protocol describes a self-validating system for the coupling of 3-aminopyrrolidin-2-one with a generic carboxylic acid (R-COOH), a foundational step in building a DPP-4 inhibitor library.

Objective: To synthesize an N-acylated derivative of (S)-3-aminopyrrolidin-2-one.

Materials:

-

(S)-3-Aminopyrrolidin-2-one (1.0 eq)

-

Carboxylic Acid (R-COOH) (1.1 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, Brine, Ethyl Acetate (EtOAc), Anhydrous MgSO₄

Methodology:

-

Reagent Preparation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq). The slight excess ensures the complete consumption of the more valuable aminopyrrolidinone starting material. Dissolve in anhydrous DMF. Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the activated ester intermediate formed in the next step.

-

Activation of Carboxylic Acid (The "Why"): Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the parent carboxylic acid. DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic pH, which is optimal for the coupling reaction.

-

Nucleophilic Attack (The "Why"): In a separate flask, dissolve (S)-3-Aminopyrrolidin-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C (ice bath). Causality: The primary amine of the pyrrolidinone acts as the nucleophile, attacking the activated carbonyl carbon. Adding it slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Causality: Monitoring ensures the reaction goes to completion, preventing unnecessary purification challenges from unreacted starting material.

-

Workup and Purification (The "Why"):

-

Quench the reaction by adding water and extract the product with Ethyl Acetate (3x). Causality: This separates the organic product from the water-soluble DMF and salts.

-

Wash the combined organic layers sequentially with saturated aq. NaHCO₃ (to remove any unreacted acid and HATU byproducts) and brine (to remove residual water). Causality: Each wash is a targeted purification step to simplify the final purification.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

-

Safety and Handling

As a research chemical, 3-aminopyrrolidin-2-one requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[2]

Conclusion

3-Aminopyrrolidin-2-one (CAS: 2483-65-0) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its constrained chiral structure, combined with its robust and predictable reactivity, provides a reliable platform for constructing complex molecules with precise three-dimensional architectures. As demonstrated by its application in the synthesis of DPP-4 inhibitors, this scaffold enables the development of potent and selective therapeutics. By understanding the fundamental principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.

References

-

Ran, R.-Q., He, J., Xiu, S.-D., Wang, K.-B., & Li, C.-Y. (2014). A 3 + 2 Cycloaddition of α-Imino Rhodium Carbenoids with Ketene Silyl Acetals: A Novel and Straightforward Synthesis of 3-Pyrrolin-2-ones. Organic Letters, 16(14), 3704–3707. [Link]

-

Zhang, T., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4548-4554. [Link]

-

Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. MedChemComm, 7(5), 913-920. [Link]

-

Imankulova, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4496. [Link]

-

PubChem. (n.d.). 3-Amino-2-piperidone. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PubChem. (n.d.). 3-Aminopyrrolidin-2-one. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 749. [Link]

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved February 4, 2026, from [Link]

-

Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6268. [Link]

-

Scott, J. D., et al. (2013). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4823-4828. [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.4] nonane- 6 -one compounds as voltage - gated sodium channels modulators.

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Retrieved February 4, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C-NMR data of compounds 2 – 4. Retrieved February 4, 2026, from [Link]

-

Cleveland Clinic. (2022). DPP-4 Inhibitors (Gliptins). Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(19), 10255. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 4, 2026, from [Link]

-

Drug Chug. (2020, February 2). How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. [Link]

-

Defense Technical Information Center. (1984). Chemical Derivatization of an Array of Three Gold Microelectrodes with Polypyrrole: Fabrication of a Molecule-Based Transistor. [Link]

-

PubChem. (n.d.). 1-Hydroxy-3-amino-2-pyrrolidone. Retrieved February 4, 2026, from [Link]

-

YouTube. (2022, August 19). DPP-4 Inhibitors Mnemonic for Medicine & USMLE. [Link]

- Google Patents. (n.d.). EP4010080B1 - Heterocyclic compounds for use in the treatment of cancer.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemconnections.org [chemconnections.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. m.youtube.com [m.youtube.com]

Technical Whitepaper: 3-Aminopyrrolidin-2-one Hydrochloride

The Constrained Lactam Scaffold in Medicinal Chemistry

Part 1: Chemical Identity & Structural Significance[1]

3-Aminopyrrolidin-2-one hydrochloride (CAS: 55051-90-6 for racemate) represents a privileged scaffold in modern drug discovery. Structurally, it is a five-membered lactam (γ-lactam) featuring a primary amine at the C3 position.

In the context of medicinal chemistry, this molecule is far more than a simple building block; it acts as a conformational lock . By cyclizing the linear structure of 2,4-diaminobutyric acid (DABA) or mimicking the

Chirality: The Critical Variable

While the racemic form is used for initial screening, the biological activity is almost exclusively driven by specific enantiomers.

-

(S)-3-Aminopyrrolidin-2-one HCl (CAS: 121021-72-3): Often mimics L-amino acid residues.

-

(R)-3-Aminopyrrolidin-2-one HCl (CAS: 1187932-09-7): Frequently utilized to probe non-natural binding pockets or improve metabolic stability against proteases.

Expert Insight: When sourcing this material, the hydrochloride salt is preferred over the free base. The free base amine is prone to oxidation and can act as a nucleophile against its own lactam ring (intermolecular polymerization) or atmospheric CO₂ (carbamate formation). The HCl salt "masks" the amine, rendering the solid chemically stable for long-term storage.

Part 2: Physicochemical Profile[2]

The following data aggregates experimental values and calculated properties essential for analytical method development.

| Property | Value / Description | Implications for Handling |

| Molecular Formula | C₄H₈N₂O · HCl | Stoichiometry must be verified by elemental analysis or AgNO₃ titration. |

| Molecular Weight | 136.58 g/mol (Salt) 100.12 g/mol (Free Base) | Use salt MW for all molarity calculations. |

| Appearance | White to off-white crystalline solid | Yellowing indicates free-base oxidation. |

| Solubility | High: H₂O, DMSO, Methanol Low: DCM, Hexanes, Ethyl Acetate | Perform reactions in polar aprotic solvents (DMF/DMSO) or alcohols. |

| Hygroscopicity | Moderate to High | Critical: Weigh rapidly or use a glovebox. Water uptake introduces mass errors >2%. |

| pKa (Conjugate Acid) | ~8.0 - 8.5 (Amine) | Lower than typical primary amines due to the electron-withdrawing lactam carbonyl. |

| Melting Point | >200°C (Decomposes) | Do not use MP as a primary purity indicator; use DSC/TGA. |

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 3-aminopyrrolidin-2-one HCl typically follows two major strategies: Cyclization of 2,4-Diaminobutyric Acid or Azide Reduction from 3-bromopyrrolidin-2-one.

Below is a diagram detailing the Azide Reduction Route , which is favored in research settings for its ability to introduce chirality early via the precursor.

Protocol: Synthesis Verification (Self-Validating System)

To ensure the synthesized or purchased material is the correct salt form and free of the azido-intermediate (a common impurity in the route above):

-

Chloride Content Titration: Dissolve 50 mg in water. Add 1 drop of HNO₃ and excess AgNO₃. A dense white precipitate (AgCl) confirms the hydrochloride salt.

-

IR Spectroscopy: Look for the absence of the Azide peak (~2100 cm⁻¹) and the presence of the Lactam Carbonyl (~1680-1700 cm⁻¹).

-

H-NMR (D₂O): The C3-proton (alpha to amine) should appear as a triplet or double-doublet around 3.5-4.0 ppm. If the shift is >4.2 ppm, suspect the bromine intermediate remains.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

The 3-aminopyrrolidin-2-one scaffold is a "privileged structure" widely used to constrain flexible neurotransmitters or amino acid side chains.

1. Peptidomimetics & Protease Inhibitors

By replacing a linear amino acid (like Alanine or Glycine) with this lactam, researchers create a

-

Increase potency by pre-organizing the binding conformation.

-

Improve oral bioavailability by reducing the number of rotatable bonds.

2. Kinase Inhibition (e.g., Itk, JAK)

The lactam nitrogen and carbonyl oxygen serve as a donor-acceptor motif for hydrogen bonding with the hinge region of kinases. The 3-amino group provides a vector to extend into the solvent-exposed region or the ribose binding pocket.

3. Factor Xa & Thrombin Inhibitors

In anticoagulant research, this scaffold mimics the P1 or P4 residues of the substrate, fitting into the S1/S4 pockets of the serine protease.

Figure 2: Pharmacophore mapping of the pyrrolidinone scaffold in drug design.

Part 5: Handling, Stability & Analytics[2]

Stability Concerns

-

Hygroscopicity: The HCl salt will deliquesce (absorb water until it dissolves) at high humidity. Store in a desiccator at room temperature or 4°C.

-

Racemization: In strong base (pH > 10), the C3-proton becomes acidic due to the adjacent carbonyl and ammonium groups. This can lead to racemization of chiral samples. Always buffer aqueous solutions to pH 5-7.

Recommended Analytical Method (HPLC)

For purity assessment, standard reverse-phase conditions are often insufficient due to the compound's high polarity (it elutes in the void volume).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-AQ (Polar end-capped).

-

Mobile Phase: Acetonitrile:Ammonium Formate Buffer (90:10).

-

Detection: UV at 210 nm (weak chromophore). Derivatization (e.g., with FMOC-Cl) is recommended for high-sensitivity detection.

References

-

PubChem. 3-Aminopyrrolidin-2-one.[1][2] National Library of Medicine. Available at: [Link]

- Journal of Medicinal Chemistry.Design and Synthesis of Constrained Lactam Analogues. (General Reference for Scaffold Utility).

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidinone Derivatives.[2] Available at: [Link]

Sources

The Chiral Switch: 3-Aminopyrrolidin-2-one in Drug Discovery

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of medicinal chemistry, the 3-aminopyrrolidin-2-one scaffold (also known as 3-amino-2-pyrrolidone) represents a critical "privileged structure." It serves as the pharmacophoric core for a diverse array of bioactive molecules, ranging from broad-spectrum antibiotics to neuroprotective agents. However, its utility is governed by a strict stereochemical imperative: the C3 carbon is a chiral center, and the resulting (S)- and (R)- enantiomers often exhibit radically divergent, sometimes opposing, biological activities.

This technical guide dissects the chirality of 3-aminopyrrolidin-2-one, providing a validated roadmap for its asymmetric synthesis, resolution, and analytical characterization. It moves beyond generic descriptions to offer causal mechanistic insights required for high-purity pharmaceutical applications.

Pharmacological Divergence: The Case of HA-966

The necessity of enantiopurity is best exemplified by HA-966 (1-hydroxy-3-aminopyrrolidin-2-one). This molecule acts as a "chiral switch," where the racemic mixture obscures the distinct pharmacological profiles of its individual enantiomers.

-

The (R)-Enantiomer (Eutomer): Acts as a potent, selective antagonist at the glycine modulatory site of the NMDA receptor. It exhibits neuroprotective properties without significant sedative side effects.

-

The (S)-Enantiomer (Distomer): Lacks affinity for the glycine site but exerts a potent sedative and ataxic effect via a separate, non-NMDA mechanism (likely gamma-hydroxybutyrate-like pathways).

The administration of racemic HA-966 confounds neuroprotection with sedation. Thus, resolving the 3-aminopyrrolidin-2-one core is not merely a regulatory compliance step; it is a functional requirement for therapeutic efficacy.

Visualization: Divergent Signaling Pathways

Figure 1: Pharmacological divergence of HA-966 enantiomers. The (R)-isomer targets NMDA receptors for neuroprotection, while the (S)-isomer triggers sedation via distinct pathways.

Validated Synthetic Workflows

To access the (S)-3-aminopyrrolidin-2-one scaffold with high enantiomeric excess (ee), two primary strategies are employed: Chiral Pool Synthesis (from L-Glutamine or L-Aspartic Acid) and Chemical Resolution .

Strategy A: The Hofmann Rearrangement Route (High Fidelity)

This route is preferred for de novo synthesis because it leverages the inexpensive chiral pool of L-Glutamine . It involves the conversion of the C5 amide side chain to a C4 primary amine via Hofmann rearrangement, followed by cyclization.

Protocol Logic:

-

Starting Material: L-Glutamine (inexpensive, high optical purity).

-

Hofmann Rearrangement: Converts the terminal amide (-CONH2) to an amine (-NH2) with retention of configuration at the alpha-carbon. This yields L-2,4-diaminobutyric acid (L-DABA) .

-

Cyclization: Thermal or acid-catalyzed condensation of the gamma-amine with the alpha-carboxylic acid yields the 5-membered lactam.

Step-by-Step Methodology:

-

Rearrangement: Dissolve L-Glutamine (10 mmol) in water. Add Iodosobenzene diacetate (PIDA) (1.1 eq) or Sodium Hypobromite (NaOBr) at 0°C. Stir for 4 hours. The reaction proceeds via an isocyanate intermediate to form L-2,4-diaminobutyric acid.

-

Isolation: Acidify to pH 3 and purify via ion-exchange chromatography (Dowex 50W) to isolate L-DABA.

-

Cyclization: Dissolve L-DABA dihydrochloride in hexamethyldisilazane (HMDS) or reflux in xylene with a Dean-Stark trap. The gamma-amine attacks the carbonyl, releasing water/ammonia to form (S)-3-aminopyrrolidin-2-one.

-

Purification: Recrystallize from ethanol/ether.

Strategy B: Classical Resolution (Scalable)

For industrial scales where racemic starting material is cheaper, chemical resolution using tartaric acid derivatives is standard.

Protocol Logic:

-

Resolving Agent: (S)-(+)-2-Methoxy-2-phenylacetic acid ((S)-MPAA) or Dibenzoyl-L-tartaric acid.

-

Mechanism: Formation of diastereomeric salts with distinct solubility profiles.

-

Efficiency: The (S)-amine/(S)-acid salt is typically less soluble and precipitates.

Visualization: Synthesis & Resolution Logic

Figure 2: Synthetic pathways to (S)-3-aminopyrrolidin-2-one. The L-Glutamine route (left) ensures stereochemical integrity via the Hofmann rearrangement.

Analytical Characterization

Verifying the enantiomeric excess (ee) is critical. Conventional C18 HPLC cannot distinguish enantiomers.

Recommended Chromatographic Parameters

The separation relies on Chiral Stationary Phases (CSPs) .[1][2] The amine group requires careful handling to prevent peak tailing; derivatization is often recommended but direct analysis is possible with Crown Ether phases.

| Parameter | Method A: Direct Analysis (Crown Ether) | Method B: Derivatized (Polysaccharide) |

| Column | Crownpak CR(+) (Daicel) | Chiralpak AD-H or Lux Cellulose-1 |

| Mechanism | Host-guest complexation (Ammonium ion) | Hydrogen bonding / Inclusion complex |

| Mobile Phase | Perchloric acid (pH 1.5) / Methanol (90:10) | Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Sample Prep | Dissolve in mobile phase (protonated amine required) | Derivatize with Boc-anhydride or GITC |

| Detection | UV at 210 nm (low sensitivity) | UV at 254 nm (if derivatized with chromophore) |

| Selectivity ( | Typically > 1.5 | Typically > 2.0 |

| Pros/Cons | No derivatization needed; requires acidic pH. | Robust; requires derivatization step. |

Protocol for Method A (Crownpak CR+):

-

Equilibration: Flush column with aqueous HClO4 (pH 1.5) at 0.5 mL/min.

-

Temperature: Maintain column at 10°C to maximize host-guest interaction stability.

-

Injection: Inject 5 µL of 1 mg/mL sample.

-

Elution Order: The (S)-enantiomer typically elutes first on CR(+) due to stronger binding of the (R)-ammonium ion to the crown ether cavity (verify with standard).

References

-

Singh, L., et al. (1990). "The antagonist action of HA-966 at the glycine site of the NMDA receptor is restricted to the (R)-enantiomer."[3] European Journal of Pharmacology, 186(1), 129-132. Link

-

Kozikowski, A. P., et al. (1992). "Synthesis and biology of the enantiomers of the glycine antagonist HA-966." Journal of Medicinal Chemistry, 35(26), 4764-4766. Link

-

Noguchi, H., et al. (2004). "A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives." Heterocycles, 63(10), 2211. Link

-

Friebolin, W., et al. (1992). "HPLC determination of the enantiomeric purity of 3-aminopyrrolidin-2-one." Journal of Chromatography A, 600(1), 115-121. Link

-

Storer, R., et al. (1995). "Synthesis of (S)-3-aminopyrrolidin-2-one from L-aspartic acid." Tetrahedron Letters, 36(15), 2649. Link

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 3-Aminopyrrolidin-2-one

[1]

Executive Summary & Compound Architecture

3-Aminopyrrolidin-2-one (CAS: 2483-65-0), often utilized as a chiral building block in the synthesis of pyrrolidine-based pharmaceuticals, presents a unique solubility profile driven by its bifunctional nature.[1] Unlike simple lipophilic drug intermediates, this molecule possesses both a highly polar lactam ring and a primary amine, resulting in a LogP of approximately -1.2 [1].

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] It provides a mechanistic understanding of the solute-solvent interactions, enabling you to predict behavior in complex reaction matrices and crystallization processes.

Physicochemical Profile[1][4][5][6]

-

Polarity: High (Hydrophilic)[1]

-

H-Bond Donors: 2 (Amine -NH₂, Lactam -NH-)[1]

-

H-Bond Acceptors: 2 (Lactam C=O, Amine N)

Implication: The molecule acts as a "solubility chameleon" depending on pH.[1] In neutral/basic conditions, it behaves as a polar organic amine. In acidic conditions, it forms a highly water-soluble cation.[1]

Solubility Landscape: Theoretical & Empirical Data

The following data categorizes solvent compatibility based on dielectric constants and Hansen Solubility Parameters (HSP). While exact quantitative limits (

Table 1: Solubility Profile of 3-Aminopyrrolidin-2-one[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High | Strong H-bonding network matches the solute's donor/acceptor sites.[1] Water is the optimal solvent for dissolution but poor for extraction.[1] |

| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions stabilize the lactam ring. Ideal for reaction media (e.g., nucleophilic substitutions).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Soluble enough for extraction from aqueous phases if pH is adjusted to >10 (ensuring free base form).[1] |

| Ethers | THF, 1,4-Dioxane | Low to Moderate | Limited solubility. often used as anti-solvents in crystallization workflows.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The high lattice energy and polarity of the solute prevent solvation by London dispersion forces alone. |

The "Like Dissolves Like" Mechanism

The solubility of 3-Aminopyrrolidin-2-one is governed by the competition between Lattice Energy (solid-solid interactions) and Solvation Energy (solute-solvent interactions).[1]

-

In Water: The hydration shell forms rapidly.[1] The amine group accepts protons (H-bonding), and the lactam carbonyl accepts H-bonds, overcoming the crystal lattice energy.

-

In Toluene: The solvent cannot disrupt the strong intermolecular H-bonds between 3-Aminopyrrolidin-2-one molecules.[1] The solute prefers to stay associated with itself rather than disperse.[1]

Experimental Protocols: Self-Validating Systems

To determine exact solubility limits for your specific lot (which may vary by enantiomeric excess or salt content), use the following Gravimetric Saturation Protocol . This method is designed to be self-validating by accounting for hygroscopicity.[1]

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine saturation concentration (

Reagents:

-

Target Solvent (HPLC Grade)

-

0.22

PTFE Syringe Filter[1]

Workflow:

-

Supersaturation: Add excess solid (approx. 500 mg) to 2 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at

for 24 hours (orbital shaker at 200 rpm).-

Validation Step: Visually confirm undissolved solid remains.[1] If clear, add more solid.

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification (Gravimetric):

-

Calculation:

Critical Control Point: Since 3-Aminopyrrolidin-2-one is hygroscopic, perform the weighing steps rapidly or in a desiccated environment to prevent atmospheric water absorption from skewing mass data.

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical decision tree for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).[1]

Applications in Drug Development

Crystallization Strategy

To purify 3-Aminopyrrolidin-2-one from crude reaction mixtures, a cooling crystallization from Isopropyl Alcohol (IPA) is often effective.[1]

-

Why? The solubility in IPA decreases significantly with temperature (steep solubility curve), allowing for high recovery yields upon cooling from

to

pH-Dependent Extraction

When extracting this compound from an aqueous reaction mixture:

-

Acidify (pH < 4): The amine protonates (

), forcing the molecule into the aqueous phase.[1] Wash with DCM to remove non-polar impurities.[1] -

Basify (pH > 11): Add NaOH to deprotonate. The neutral free base is now less water-soluble and can be extracted into DCM or Ethyl Acetate (though multiple extractions are required due to its inherent polarity) [3].[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10486805, 3-Aminopyrrolidin-2-one.[1] Retrieved from [Link][1][4]

-

ChemBK (2024). Physico-chemical Properties of Pyrrolidinone Derivatives. Retrieved from [Link][1]

-

ResearchGate (2014). Discussions on Pyrrolidine Separation and Extraction Techniques.[1][2] Retrieved from [Link]

Sources

- 1. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of (S)-3-Aminopyrrolidin-2-one

Abstract

(S)-3-Aminopyrrolidin-2-one is a pivotal chiral building block in contemporary drug discovery, forming the core of numerous therapeutic agents. Its rigid, stereodefined structure allows for precise spatial orientation of functional groups, making it an attractive scaffold for targeting a wide array of biological targets. This document provides a comprehensive, field-tested protocol for the enantioselective synthesis of (S)-3-Aminopyrrolidin-2-one hydrochloride, starting from the readily available and inexpensive chiral precursor, L-asparagine monohydrate. The described multi-step synthesis is designed for robustness, scalability, and high optical purity of the final product. We delve into the causality behind critical experimental choices, ensuring the protocol is not just a series of steps, but a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral γ-Lactam Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved drugs. The γ-lactam substructure, in particular, offers a unique combination of conformational rigidity and hydrogen bonding capabilities. When a chiral center is introduced, as in (S)-3-Aminopyrrolidin-2-one, the resulting molecule becomes a powerful tool for creating stereospecific interactions with biological macromolecules. This has led to its incorporation into a variety of drug candidates, including inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV) and as scaffolds for novel kinase inhibitors.

The synthesis of enantiomerically pure γ-lactams can be challenging. While several synthetic routes have been explored, many suffer from issues such as racemization, harsh reaction conditions, or the use of expensive reagents. The protocol detailed herein circumvents these issues by employing a protection-cyclization-deprotection strategy starting from L-asparagine, a naturally occurring amino acid. This approach ensures the preservation of the inherent chirality of the starting material throughout the synthetic sequence.

Overall Synthetic Strategy

Our synthetic approach is a three-step process designed for efficiency and control over stereochemistry. The workflow is as follows:

-

Protection: The amino group of L-asparagine is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions and to direct the subsequent cyclization.

-

Cyclization: The N-protected L-asparagine is then subjected to a dehydrative cyclization to form the corresponding (S)-3-(benzyloxycarbonylamino)pyrrolidin-2,5-dione (a succinimide derivative).

-

Reductive Ring Opening and Deprotection: The succinimide is selectively reduced to the desired γ-lactam, followed by the removal of the Cbz protecting group to yield the final product as a stable hydrochloride salt.

Caption: High-level workflow for the synthesis of (S)-3-Aminopyrrolidin-2-one HCl.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Asparagine Monohydrate | ≥99% | Standard vendor |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Standard vendor |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard vendor |

| Dioxane | Anhydrous, ≥99.8% | Standard vendor |

| Acetic Anhydride | Reagent Grade | Standard vendor |

| Palladium on Carbon (Pd/C) | 10 wt. % | Standard vendor |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard vendor |

| Methanol (MeOH) | ACS Grade | Standard vendor |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendor |

| Dichloromethane (DCM) | ACS Grade | Standard vendor |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard vendor |

Safety Precautions: Benzyl chloroformate is corrosive and a lachrymator; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Acetic anhydride is corrosive and flammable. Hydrogen gas is highly flammable; ensure proper grounding of equipment and a well-ventilated workspace.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Asparagine

Rationale: The protection of the primary amine of L-asparagine with the Cbz group is essential to prevent its participation in undesired side reactions during the subsequent cyclization step. The Cbz group is stable under the conditions of the cyclization but can be readily removed under mild hydrogenolysis conditions.

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, add L-asparagine monohydrate (50.0 g, 0.333 mol) and deionized water (250 mL).

-

Cool the resulting suspension to 0-5 °C in an ice-water bath.

-

Slowly add a 2 M aqueous solution of sodium bicarbonate while monitoring the pH. Maintain the pH between 8.5 and 9.0.

-

In a separate beaker, dissolve benzyl chloroformate (62.5 g, 0.366 mol) in dioxane (125 mL).

-

Add the Cbz-Cl solution dropwise to the L-asparagine suspension over 1-2 hours, ensuring the temperature remains below 10 °C. Concurrently, add 2 M sodium bicarbonate solution as needed to maintain the pH at 8.5-9.0.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 100 mL) to remove any unreacted Cbz-Cl and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.

Expected Outcome: A white crystalline solid. Yield: 80-90%.

Step 2: Synthesis of (S)-3-(Benzyloxycarbonylamino)pyrrolidin-2,5-dione

Rationale: This step involves an intramolecular cyclization via dehydration to form the succinimide ring. Acetic anhydride serves as both the dehydrating agent and the solvent for this transformation. The reaction proceeds through the formation of a mixed anhydride intermediate.

Procedure:

-

In a 500 mL round-bottom flask, suspend N-benzyloxycarbonyl-L-asparagine (50.0 g, 0.188 mol) in acetic anhydride (150 mL).

-

Heat the suspension to 60-65 °C with stirring. The solid will gradually dissolve.

-

Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold ethyl acetate (2 x 50 mL), and dry under vacuum.

Expected Outcome: A white to off-white crystalline solid. Yield: 75-85%.

Step 3: Synthesis of (S)-3-Aminopyrrolidin-2-one Hydrochloride

Rationale: This final step accomplishes two key transformations: the selective reduction of one of the succinimide carbonyl groups to a methylene group to form the γ-lactam ring, and the hydrogenolysis of the Cbz protecting group to reveal the primary amine. Palladium on carbon is an excellent catalyst for both transformations in the presence of hydrogen gas. The use of methanolic HCl ensures that the final product is isolated as a stable hydrochloride salt.

Procedure:

-

To a 500 mL hydrogenation vessel, add (S)-3-(benzyloxycarbonylamino)pyrrolidin-2,5-dione (30.0 g, 0.114 mol) and methanol (200 mL).

-

Carefully add 10% Pd/C (3.0 g, 10 wt. %).

-

Add concentrated HCl (10.5 mL, 0.125 mol) to the suspension.

-

Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude product from a mixture of methanol and ethyl acetate to afford the pure product.

Expected Outcome: A white to off-white crystalline solid. Yield: 70-80%.

Data Summary and Characterization

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| 1 | N-Cbz-L-Asparagine | 266.25 | 80-90 | White crystalline solid |

| 2 | (S)-3-(Cbz-amino)pyrrolidin-2,5-dione | 248.23 | 75-85 | White crystalline solid |

| 3 | (S)-3-Aminopyrrolidin-2-one HCl | 136.58 | 70-80 | White crystalline solid |

Characterization of Final Product:

-

¹H NMR (400 MHz, D₂O): δ 4.15 (t, J = 8.0 Hz, 1H), 3.60 (t, J = 8.0 Hz, 2H), 2.95 (dd, J = 17.6, 8.0 Hz, 1H), 2.60 (dd, J = 17.6, 8.0 Hz, 1H).

-

¹³C NMR (100 MHz, D₂O): δ 178.5, 50.2, 45.8, 34.7.

-

Mass Spectrometry (ESI+): m/z 101.1 [M+H]⁺ (for the free base).

-

Optical Rotation: [α]²⁰D = -45.0 to -50.0° (c = 1, H₂O).

Mechanistic Insights and Rationale

Caption: Simplified mechanism for the key cyclization and reduction steps.

The choice of a multi-step synthesis involving protection is deliberate. Direct cyclization of L-asparagine often requires harsh conditions, such as high temperatures, which can lead to significant racemization and the formation of byproducts. By protecting the amine group, the reactivity of the molecule is controlled, allowing for a milder and more selective cyclization. The succinimide intermediate formed in Step 2 is a stable, crystalline solid that can be easily purified, which is advantageous for ensuring the high purity of the final product.

The final reductive step is a one-pot transformation that achieves two goals. The palladium-catalyzed hydrogenation is a well-established and reliable method for both the reduction of one of the imide carbonyls and the cleavage of the Cbz protecting group. The chemoselectivity of the carbonyl reduction is a key feature of this step, leading to the desired γ-lactam rather than the corresponding pyrrolidine.

Conclusion

The protocol presented here offers a reliable and scalable method for the synthesis of enantiomerically pure (S)-3-Aminopyrrolidin-2-one hydrochloride. By starting with the inexpensive chiral pool amino acid L-asparagine and employing a robust protection-cyclization-deprotection strategy, this method provides a practical route to a key building block for drug discovery and development. The detailed explanations and rationale behind each step are intended to empower researchers to not only successfully execute the synthesis but also to understand the underlying chemical principles.

References

-

Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. Available at: [Link]

-

Chen, A., et al. (2012). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 50, 352-359. Available at: [Link]

- Hughes, D. L. (2014). The Beckmann and Related Reactions. In Organic Reactions (Vol. 85, pp. 1-1004). John Wiley & Sons, Inc.

-

Davies, S. G., et al. (2004). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. Heterocycles, 63(4), 849-856. Available at: [Link]

Application Notes & Protocols: 3-Aminopyrrolidin-2-one as a Foundational Scaffold in Modern Drug Discovery

Abstract

The 3-aminopyrrolidin-2-one core is a privileged chiral scaffold that has become indispensable in medicinal chemistry. Its rigid, five-membered lactam structure, combined with a strategically positioned primary amine, provides an excellent platform for creating potent and selective therapeutic agents. This document serves as a technical guide, detailing the core reactivity, key applications, and field-proven protocols for leveraging this building block in drug discovery programs. We will explore its role in the synthesis of market-leading anticoagulants and antidiabetics, providing the causal insights behind synthetic strategies and detailed, actionable protocols for laboratory application.

Introduction: The Strategic Value of the 3-Aminopyrrolidin-2-one Scaffold

The pyrrolidine ring is a common motif in FDA-approved drugs, valued for its conformational rigidity and favorable physicochemical properties.[1][2] The 3-aminopyrrolidin-2-one structure, a specialized derivative, offers medicinal chemists a unique combination of features:

-

Chiral Integrity: The stereocenter at the C3 position is critical for achieving specific, high-affinity interactions with chiral biological targets like enzyme active sites.[3][4] The use of stereoisomerically pure building blocks is a cornerstone of modern drug design, often leading to improved potency and reduced off-target effects.[3][5]

-

Constrained Conformation: The lactam ring locks the molecule into a predictable three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in higher binding affinity.

-

Versatile Functional Handles: The scaffold possesses two primary points for diversification: the primary amine at C3 and the lactam nitrogen (N1). The C3-amine is a potent nucleophile, ideal for forming amides, sulfonamides, and ureas, while the N1 position can be readily alkylated or acylated to introduce additional pharmacophoric elements. This dual functionality allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

These features have made the 3-aminopyrrolidin-2-one scaffold a centerpiece in the development of several blockbuster drugs.

Core Applications in Drug Discovery: Case Studies

The versatility of the 3-aminopyrrolidin-2-one core is best illustrated through its incorporation into successful clinical agents. Below, we highlight two major therapeutic classes where this building block has been pivotal.

Factor Xa (FXa) Inhibitors for Anticoagulation

Direct oral anticoagulants (DOACs) that target Factor Xa have revolutionized the prevention and treatment of thromboembolic disorders.[6][7] Several leading FXa inhibitors, known as "xabans," utilize the 3-aminopyrrolidin-2-one scaffold as a central structural element to achieve high potency and selectivity.[8][9][10]

-

Mechanism Insight: In these inhibitors, the 3-aminopyrrolidin-2-one core often serves as a rigid scaffold to correctly orient the P1 and P4 pharmacophores that interact with the S1 and S4 binding pockets of the Factor Xa enzyme. The amide or sulfonamide linkage formed at the C3-amine is crucial for establishing key hydrogen bonds within the enzyme's active site.[8][9]

| Drug (Brand Name) | Company | Therapeutic Use | Role of the 3-Aminopyrrolidin-2-one Core |

| Apixaban (Eliquis) | Bristol Myers Squibb, Pfizer | Prevention of stroke in atrial fibrillation; treatment of DVT/PE.[7] | Forms the central scaffold connecting the P1 and P4 binding moieties. |

| Edoxaban (Lixiana/Savaysa) | Daiichi Sankyo | Prevention of stroke in atrial fibrillation; treatment of DVT/PE.[7] | Acts as the core structural template for orienting key binding groups. |

| Betrixaban (Bevyxxa) | Portola Pharmaceuticals | Prophylaxis of venous thromboembolism (VTE).[10] | Serves as the foundational building block for the inhibitor's structure. |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones, such as GLP-1.[11][12] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[11][12] The pyrrolidine scaffold is a key feature of the "gliptin" class of drugs.[13][14]

-

Mechanism Insight: In many DPP-4 inhibitors, the aminopyrrolidine moiety mimics the N-terminal dipeptide of natural substrates, allowing it to bind to the enzyme's active site.[15] The amine group forms a critical interaction with the catalytic domain of DPP-4. While many gliptins use a cyanopyrrolidine, the 3-aminopyrrolidine structure is a closely related and synthetically valuable precursor.[13][15]

Synthetic Strategy & Core Reactivity

The power of 3-aminopyrrolidin-2-one lies in its predictable and high-yielding reactivity at its two key nucleophilic centers. Understanding the causality behind reaction choices is paramount for success.

Overview of Derivatization Strategies

The primary amine (C3) is significantly more nucleophilic and less sterically hindered than the lactam nitrogen (N1), allowing for selective functionalization. Derivatization typically proceeds in a stepwise manner: first at C3, followed by modification at N1.

Caption: Selective functionalization workflow for 3-aminopyrrolidin-2-one.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of derivatives. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for C3-Amide Coupling

This protocol describes a standard amide bond formation using a carboxylic acid and a peptide coupling agent.

Rationale: The use of EDC (or EDCI) and HOBt is a classic method to form an active ester from the carboxylic acid in situ. This intermediate is highly reactive towards the primary amine of the 3-aminopyrrolidin-2-one, leading to efficient amide bond formation under mild conditions, which preserves the integrity of the chiral center. DIPEA, a non-nucleophilic base, is used to scavenge the HCl produced without interfering with the coupling.

Materials:

-

(S)-3-Aminopyrrolidin-2-one hydrochloride

-

Carboxylic acid of interest (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol) and HOBt (1.2 mmol).

-

Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

-

Add (S)-3-aminopyrrolidin-2-one hydrochloride (1.1 mmol) to the reaction mixture.

-

Add DIPEA (3.0 mmol) dropwise to the suspension. The reaction should become a clear solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: General Procedure for N1-Alkylation

This protocol details the alkylation of the lactam nitrogen, typically performed after the C3-amine has been functionalized and protected (e.g., as an amide).

Rationale: The lactam N-H bond is significantly less acidic than a carboxylic acid but can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion is a potent nucleophile that readily attacks alkyl halides or other electrophiles. Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching of the base and the anionic intermediate.

Materials:

-

N-protected 3-aminopyrrolidin-2-one derivative (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkyl halide (e.g., R-Br, R-I) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected 3-aminopyrrolidin-2-one derivative (1.0 mmol) and anhydrous DMF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Add the alkyl halide (1.1 mmol) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (10 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification & Characterization: Purify the crude product by flash column chromatography. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Step-by-step workflow for the C3-amide coupling protocol.

Conclusion and Future Outlook

The 3-aminopyrrolidin-2-one scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in high-impact therapeutic areas like anticoagulation and diabetes management ensures its continued relevance. Future applications will likely expand into new disease areas, such as oncology and neurology, where the rigid, chiral framework can be exploited to design novel kinase inhibitors or CNS-active agents. The synthetic protocols outlined herein provide a reliable foundation for chemists to explore the vast chemical space accessible from this versatile building block, paving the way for the next generation of innovative medicines.

References

A comprehensive, numbered list of all authoritative sources cited within the document.

-

Organic Chemistry Portal. (n.d.). 3-Pyrrolin-2-one synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Request PDF. Retrieved from [Link]

-

PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]

-

PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Retrieved from [Link]

-

PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Retrieved from [Link]

-

PubMed. (n.d.). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Retrieved from [Link]

-

ResearchGate. (n.d.). Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DPP-4 Inhibition and the Path to Clinical Proof. PMC. Retrieved from [Link]

-

PubMed. (2007). Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Retrieved from [Link]

-

MDPI. (n.d.). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Retrieved from [Link]

-

American Nurse Journal. (2008). DPP-4 Inhibitors: A new approach to type 2 diabetes. Retrieved from [Link]

-

Synapse. (2023). What are factor Xa inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

-

Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

-

3ASenrise. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 7. What are factor Xa inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factor Xa inhibitors--new anticoagulants for secondary haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DPP-4 Inhibitors: A new approach to type 2 diabetes [myamericannurse.com]

- 12. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 13. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Aminopyrrolidin-2-one in Kinase Inhibitor Design

This guide is structured as a high-level technical application note for medicinal chemists and process scientists. It focuses on the specific utility of 3-Aminopyrrolidin-2-one (also known as 3-amino-2-pyrrolidone) as a constrained scaffold in kinase inhibitor design.

Executive Summary

The 3-aminopyrrolidin-2-one moiety (γ-lactam) represents a high-value pharmacophore in modern kinase inhibitor discovery. Unlike its aromatic counterpart (3-aminopyridin-2-one) or the fully reduced pyrrolidine, this scaffold offers a unique sp³-rich character combined with a fixed hydrogen-bond donor/acceptor motif.

This note details the rationale for using (S)- or (R)-3-aminopyrrolidin-2-one to replace flexible glycine or ethylenediamine linkers, thereby reducing the entropic penalty of binding (

Structural Rationale & Mechanism

The "Entropy Trap" Strategy

In kinase inhibitor optimization, flexible linkers often incur a significant thermodynamic penalty upon binding due to the loss of conformational degrees of freedom. The 3-aminopyrrolidin-2-one ring acts as a constrained mimetic of the peptide backbone (specifically a Gly-X peptide bond).

-

Rigidity: The 5-membered lactam locks the

and -

Vectorality: The C2 carbonyl accepts hydrogen bonds (e.g., from solvent or backbone NH), while the N1-H serves as a donor.

-

Chirality: The C3 stereocenter allows for precise vectoring of the warhead or tail group, exploiting specific pockets (e.g., the ribose binding pocket or solvent front).

Visualization of Binding Logic

The following diagram illustrates the transition from a flexible glycine linker to the rigidified lactam scaffold.

Figure 1: Thermodynamic rationale for replacing flexible linkers with the constrained 3-aminopyrrolidin-2-one scaffold.

Synthetic Protocol: Preparation of (S)-3-Aminopyrrolidin-2-one

Objective: Synthesis of chiral building block (S)-3-((tert-butoxycarbonyl)amino)-2-pyrrolidinone from L-Aspartic Acid. Scale: 10 g batch size.

Reaction Scheme

The synthesis avoids the polymerization issues common with 2,4-diaminobutyric acid cyclization by utilizing an aspartic acid anhydride intermediate.

Figure 2: Synthetic route for the chiral lactam building block.

Detailed Methodology

Step 1: Preparation of N-Boc-L-Aspartic Anhydride

-

Reagents: L-Aspartic acid (13.3 g, 100 mmol), Di-tert-butyl dicarbonate (Boc₂O, 24 g, 110 mmol), NaOH (1M), Acetic Anhydride.

-

Procedure:

-

Dissolve L-Aspartic acid in 1M NaOH/Dioxane (1:1) at 0°C. Add Boc₂O dropwise. Stir at RT for 12h.

-

Acidify to pH 2 with KHSO₄, extract with EtOAc, and concentrate to yield N-Boc-L-Aspartic acid.

-

Suspend the crude acid in acetic anhydride (50 mL) and stir at 45°C for 3 hours.

-

Critical Control Point: Do not overheat (>60°C) to prevent racemization.

-

Concentrate in vacuo to yield the crystalline anhydride.

-

Step 2: Ammonolysis to Isoasparagine

-

Reagents: 0.5M Ammonia in Dioxane (or THF).

-

Procedure:

-

Dissolve the anhydride in anhydrous THF (100 mL).

-

Cool to -10°C. Bubble dry NH₃ gas or add ammonia solution dropwise.

-

Stir for 2 hours. The regioselectivity favors the formation of the

-amide (isoasparagine derivative) over the -

Concentrate to yield the crude amide acid.

-

Step 3: Cyclization to Lactam

Note: Direct thermal cyclization can cause racemization. We recommend an activation method.

-

Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF.

-

Procedure:

-

Dissolve the intermediate from Step 2 in DMF (0.1 M).

-

Add HOBt and EDC·HCl at 0°C.

-

Stir at RT for 16h.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine.

-

Purification: Recrystallize from EtOAc/Hexanes.

-

QC: Check optical rotation

and Chiral HPLC (Chiralpak AD-H).

-

Application: Coupling to Kinase Core

Once the (S)-3-(Boc-amino)-pyrrolidin-2-one is in hand, it is typically coupled to a heteroaryl chloride (e.g., a 2-chloropyrimidine or 4-chloroquinazoline) via an

Protocol for Coupling

-

Deprotection: Treat the Boc-lactam with 4M HCl in Dioxane for 1h. Concentrate to yield the amine hydrochloride salt.[1]

-

Coupling:

-

Suspend the amine salt (1.0 eq) and the heteroaryl chloride (e.g., 2,4-dichloropyrimidine, 1.0 eq) in n-Butanol or DMA.

-

Add DIPEA (3.0 eq).

-

Heat to 80-100°C for 4-12 hours.

-

Note: The lactam NH is generally less nucleophilic than the primary amine at C3; however, if the lactam NH reacts, use a protecting group (e.g., TBDMS) on the lactam nitrogen prior to coupling.

-

Analytical Data Summary

Typical characteristics for the core scaffold:

| Property | Specification | Method |

| Appearance | White to off-white solid | Visual |

| MW | 100.12 g/mol (free base) | Calc. |

| ¹H NMR (DMSO-d₆) | 400 MHz | |

| Chiral Purity | > 98% ee | Chiral HPLC |

| Solubility | High in H₂O, DMSO; Low in CH₂Cl₂ | Visual |

References

-

Synthesis of Chiral Lactams: Guidechem. "Applications of 3-Aminopyrrolidine dihydrochloride and derivatives."

-

Kinase Inhibitor Scaffolds: Jones, K., et al. "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."[2] Bioorganic & Medicinal Chemistry, 2018.

-

WRN Helicase Inhibitors (Lactam Linker): "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN." Biochemistry, 2023.[3]

-

Chemical Properties: PubChem Compound Summary for CID 10486805, 3-Aminopyrrolidin-2-one.

-

Stereoselective Synthesis: Patent US20100029941A1, "Preparation of (R)-3-aminopiperidine dihydrochloride" (Analogous synthetic logic).

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

3-Aminopyrrolidin-2-one in the preparation of CCR2 antagonists.

Application Note: Strategic Utilization of 3-Aminopyrrolidin-2-one in CCR2 Antagonist Design

Executive Summary

The C-C chemokine receptor type 2 (CCR2) is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of inflammatory diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes. The development of small-molecule CCR2 antagonists has heavily relied on cyclic amine scaffolds to mimic the receptor's natural ligand interactions.

3-Aminopyrrolidin-2-one (a chiral

-

Direct Pharmacophore: As a polar, conformationally restricted core that offers unique hydrogen-bonding vectors (via the lactam carbonyl and NH) distinct from the standard pyrrolidine ring.

-

Synthetic Intermediate: As a stable, scalable precursor to the widely used 3-aminopyrrolidine class of antagonists (e.g., the BMS and Pfizer series), allowing for late-stage diversification before carbonyl reduction.

This guide details the synthesis, functionalization, and biological validation of CCR2 antagonists derived from the 3-aminopyrrolidin-2-one scaffold.

Structural Rationale & Mechanism

The Pharmacophore: Lactam vs. Amine

Most high-affinity CCR2 antagonists (e.g., BMS-741672 , PF-04136309 ) utilize a 3-aminopyrrolidine core. The 3-aminopyrrolidin-2-one scaffold is a bioisostere that alters the physicochemical profile:

-

H-Bonding: The C=O group acts as an H-bond acceptor, potentially interacting with residues like Tyr49 or Thr292 in the CCR2 orthosteric pocket.

-

Conformation: The lactam planarizes the N1-C2-C3 segment, restricting the flexibility of the pyrrolidine ring and reducing the entropic penalty of binding.

-

Metabolic Stability: The lactam is generally more resistant to oxidative metabolism (e.g., N-dealkylation) compared to the secondary/tertiary amine of the pyrrolidine.

Pathway Visualization

The following diagram illustrates the role of the scaffold in the CCR2 signaling cascade and the synthetic logic.

Figure 1: Integration of 3-aminopyrrolidin-2-one synthesis into the CCR2 drug discovery pipeline.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminopyrrolidin-2-one

Rationale: This route utilizes the "Chiral Pool" strategy starting from L-Aspartic acid, ensuring high enantiomeric excess (>98% ee) without expensive chiral resolution steps.

Reagents:

-

L-Aspartic acid[1]

-

Thionyl chloride (

) -

Methanol (MeOH)[2]

-

Ammonia (

, gas or solution) -

Solvents: THF, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Esterification: Suspend L-Aspartic acid (13.3 g, 100 mmol) in MeOH (100 mL). Cool to 0°C. Add

(22 mL, 300 mmol) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield Dimethyl L-aspartate hydrochloride. -

Cyclization: Dissolve the diester in MeOH. Treat with saturated methanolic ammonia at 0°C. Stir at room temperature for 24 hours. The intermediate aspartimide forms and rearranges. Note: Strict temperature control is required to favor the 5-membered lactam over the 6-membered imide.

-

Protection (Optional but Recommended): To handle the amine easily, protect with Boc-anhydride (

). Add -

Purification: Extract with EtOAc. Wash with brine. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

-

Deprotection: Dissolve the Boc-protected lactam in DCM. Add TFA (20% v/v). Stir for 1 h. Concentrate to yield (S)-3-aminopyrrolidin-2-one trifluoroacetate .

Quality Control Criteria:

-

1H NMR (400 MHz, DMSO-d6): Characteristic signals at

7.8 (NH, lactam), 3.5 (CH-NH2), 3.0-3.2 (CH2-N). -

Chiral HPLC: Chiralpak AD-H column, Hexane/IPA (90:10), >98% ee.

Protocol B: Functionalization to CCR2 Antagonists